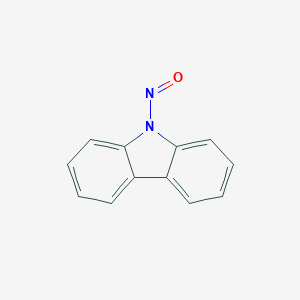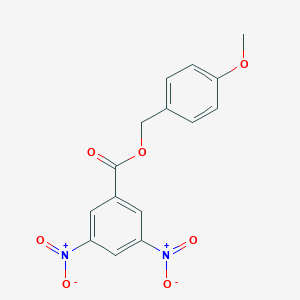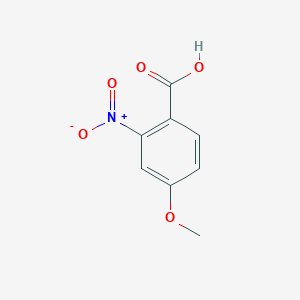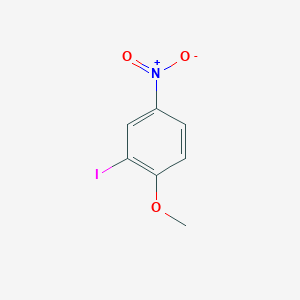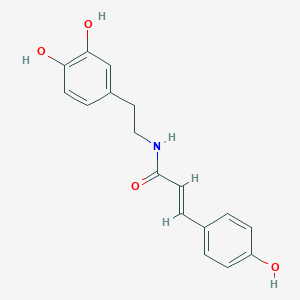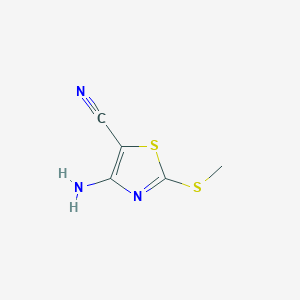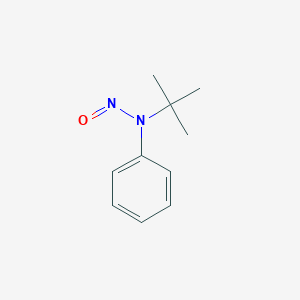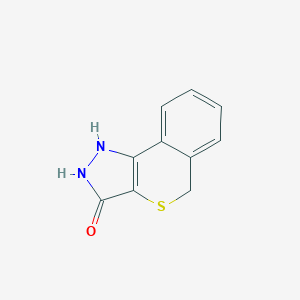
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a promising candidate for developing new drugs and materials.
Aplicaciones Científicas De Investigación
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various scientific research applications. It has been reported to have anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Moreover, it has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is not well understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one has various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their death. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, thereby exerting anti-inflammatory effects. Additionally, it has been reported to enhance the cognitive function of animals by improving their memory and learning abilities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to cells and animals, making it a safe candidate for further studies. Moreover, its unique structure makes it a promising candidate for developing new drugs and materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its role in the regulation of immune responses in the body. Moreover, it would be interesting to explore its potential use as a fluorescent probe in biological imaging. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one involves the reaction of 3-mercapto-4H-1,2,4-triazole with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a base. This reaction leads to the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
59961-21-6 |
|---|---|
Nombre del producto |
1,2-Dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one |
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2,5-dihydro-1H-isothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-9-8(11-12-10)7-4-2-1-3-6(7)5-14-9/h1-4H,5H2,(H2,11,12,13) |
Clave InChI |
BFCDYINZMSUEHZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
SMILES canónico |
C1C2=CC=CC=C2C3=C(S1)C(=O)NN3 |
Otros números CAS |
59961-21-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



